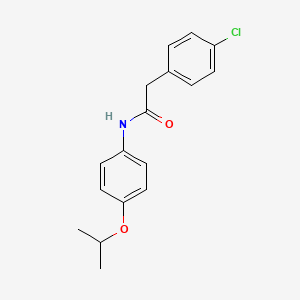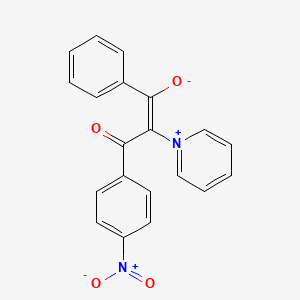
2-(4-chlorophenyl)-N-(4-isopropoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(4-isopropoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group and an isopropoxyphenyl group attached to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(4-isopropoxyphenyl)acetamide typically involves the reaction of 4-chloroaniline with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenyl)-N-(4-isopropoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(4-isopropoxyphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-N-(4-isopropoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-chlorophenyl)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of an isopropoxy group.
2-(4-bromophenyl)-N-(4-isopropoxyphenyl)acetamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
2-(4-chlorophenyl)-N-(4-isopropoxyphenyl)acetamide is unique due to the presence of both chlorophenyl and isopropoxyphenyl groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be exploited in various applications, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C17H18ClNO2 |
|---|---|
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-N-(4-propan-2-yloxyphenyl)acetamide |
InChI |
InChI=1S/C17H18ClNO2/c1-12(2)21-16-9-7-15(8-10-16)19-17(20)11-13-3-5-14(18)6-4-13/h3-10,12H,11H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
VRRVDMNNTUVGOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B13377036.png)
![2-phenyl-5-{4-[5-phenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl}-1,3,4-oxadiazole](/img/structure/B13377042.png)
![2-(4-Cyanophenyl)-1-methyl-3-nitroimidazo[1,2-a]pyridin-1-ium](/img/structure/B13377043.png)

![4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide](/img/structure/B13377061.png)
![3-(3,4-dimethoxyphenyl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13377071.png)
![Allyl 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B13377078.png)
![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B13377088.png)
![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B13377097.png)
![11-ethoxy-8-methyl-6-oxo-13-phenyl-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carbonitrile](/img/structure/B13377099.png)
![2-[(1-Isoquinolinylimino)methyl]phenol](/img/structure/B13377106.png)
![1-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B13377109.png)
![2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B13377112.png)
![2-(butylthio)-3H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione](/img/structure/B13377121.png)
